molecular formula C18H17FN6O B2759031 3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021073-39-1

3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2759031
CAS No.: 1021073-39-1
M. Wt: 352.373
InChI Key: JGDPVVBXJKSIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a novel compound synthesized for its potential anti-tubercular activity. It belongs to a class of benzamide derivatives designed to combat Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis (TB). TB remains a major global health concern, necessitating the development of effective anti-TB drugs .


Synthesis Analysis

The compound was synthesized through a series of chemical reactions. While the exact synthetic pathway may vary, it likely involves the introduction of a fluorine atom at a specific position on the benzamide scaffold. Fluorination methods, such as using N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4), can be employed to achieve this substitution .


Molecular Structure Analysis

The molecular structure of This compound comprises a benzene ring (benzamide) with a fluorine atom attached to it. The pyridine and pyridazinyl moieties contribute to its overall structure. The presence of the aminoethyl group suggests potential interactions with biological targets .

Scientific Research Applications

Antineoplastic Activities

One of the primary applications of compounds similar to "3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide" is in the development of antineoplastic (anti-cancer) drugs. For instance, flumatinib, a related compound, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients, highlighting its potential in treating CML through various metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Antimicrobial Properties

Compounds structurally similar to the one have also been explored for their antimicrobial properties. For example, the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues have shown significant activity against various bacterial strains, indicating their potential use as antibacterial agents (Egawa et al., 1984).

Diagnostic Imaging

Related compounds have been utilized in the development of diagnostic imaging probes. A study on malignant melanoma used a pyridine-based benzamide derivative for positron emission tomography (PET) imaging, demonstrating its effectiveness in detecting primary and metastatic melanomas (Pyo et al., 2020).

Vascular Endothelial Growth Factor Inhibition

Another application involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) to suppress tumor growth. A specific substituted benzamide was identified as a potent and selective inhibitor of VEGFR-2, showing promise in lung and colon carcinoma models (Borzilleri et al., 2006).

Neurological Research

In the context of neurological diseases, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was developed for quantifying receptor densities in Alzheimer's disease patients, utilizing PET imaging (Kepe et al., 2006).

Properties

IUPAC Name

3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-14-3-1-2-13(12-14)18(26)22-11-10-21-16-4-5-17(25-24-16)23-15-6-8-20-9-7-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDPVVBXJKSIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.